The Discovery and History of 2-Aminoindan Hydrochloride: An In-depth Technical Guide
The Discovery and History of 2-Aminoindan Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminoindan (B1194107) hydrochloride, a rigid analog of amphetamine, has a rich history that spans from its initial synthesis in the late 19th century to its contemporary status as a key pharmacological tool and a constituent of designer drugs. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of 2-aminoindan hydrochloride and its derivatives. It includes detailed experimental protocols for key assays, quantitative data on its interactions with monoamine transporters and receptors, and visualizations of its mechanism of action and experimental workflows. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
2-Aminoindan (2-AI) and its hydrochloride salt are synthetic compounds that belong to the 2-aminoindane family of stimulants.[1] Structurally, 2-AI can be considered a rigid analog of amphetamine, where the ethylamine (B1201723) side chain is constrained within a five-membered ring fused to the benzene (B151609) ring. This structural rigidity has made 2-aminoindans valuable tools for probing the structure-activity relationships of phenethylamine-type stimulants at monoamine transporters.
Initially explored for potential therapeutic applications, including as anti-Parkinsonian agents and as adjuncts to psychotherapy, 2-aminoindans have more recently emerged as recreational designer drugs.[2] This has led to a renewed interest in their pharmacology and toxicology. This guide will delve into the historical discovery, methods of synthesis, and the detailed pharmacology of 2-aminoindan hydrochloride.
Discovery and History
The parent compound, 2-aminoindan, was likely first synthesized in low yield by Benedikt in 1893, through the reduction of the oxime derivative of 2-indanone (B58226). The synthesis of 2-indanone itself was described in the same year. This early work laid the foundation for the future exploration of 2-aminoindan and its derivatives.
In the mid-20th century, interest in 2-aminoindans grew within the pharmaceutical industry. Researchers investigated their potential as central nervous system stimulants and anorectics. The hydrochloride salt form of 2-aminoindan is commonly used in research due to its stability and solubility.[3]
More recently, beginning in the late 2000s, 2-aminoindan and its ring-substituted analogs, such as 5,6-methylenedioxy-2-aminoindan (MDAI) and 5-methoxy-2-aminoindan (MEAI), have been identified as novel psychoactive substances (NPS) in the recreational drug market.[4] This has prompted further pharmacological investigation to understand their mechanisms of action and potential health risks.
Chemical Synthesis
Several synthetic routes to 2-aminoindan hydrochloride have been reported. The classical approach involves the oximation of 2-indanone followed by reduction of the resulting oxime. Other methods include the isomerization of 1,2,3,4-tetrahydroisoquinoline (B50084) and multi-step syntheses from various starting materials.
Representative Synthesis from 2-Indanone
A common laboratory-scale synthesis involves the following steps:
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Oximation of 2-Indanone: 2-Indanone is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent (e.g., ethanol (B145695)/water) to form 2-indanone oxime.
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Reduction of 2-Indanone Oxime: The oxime is then reduced to 2-aminoindan. Various reducing agents can be used, such as sodium in ethanol or catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst).
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Formation of the Hydrochloride Salt: The resulting 2-aminoindan free base is dissolved in a suitable organic solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in a compatible solvent is added to precipitate 2-aminoindan hydrochloride.
A patent describes a process where 2-indanone is reacted with isoamyl nitrite (B80452) and then reduced under high pressure with a palladium-carbon catalyst to obtain the target product.[5]
Synthesis via Isomerization
Another patented method describes the synthesis of 2-aminoindan by the isomerization of 1,2,3,4-tetrahydroisoquinoline in the presence of a solid acid catalyst.[6] This method is presented as a more direct and economically viable route for large-scale production.
Pharmacology
The primary pharmacological action of 2-aminoindan and its analogs is the release of monoamine neurotransmitters—dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT)—by acting as substrates for their respective transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).
Monoamine Release
2-Aminoindan itself is a selective releasing agent for catecholamines, with a higher potency for NET and DAT compared to SERT. Ring-substituted analogs exhibit altered selectivity. For instance, the addition of a methylenedioxy group (as in MDAI) or a methoxy (B1213986) group (as in MEAI) tends to increase the potency at SERT.
The following table summarizes the in vitro monoamine release potencies (EC₅₀ values) of 2-aminoindan and several of its key analogs.
| Compound | NET EC₅₀ (nM) | DAT EC₅₀ (nM) | SERT EC₅₀ (nM) |
| 2-Aminoindan (2-AI) | 86 | 439 | >10,000 |
| 5-Methoxy-2-aminoindan (MEAI) | 861 | 2,646 | 134 |
| 5,6-Methylenedioxy-2-aminoindan (MDAI) | 117 | 1,334 | 114 |
| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | 3,101 | >10,000 | 31 |
Data sourced from Halberstadt et al., 2019.
Receptor Binding Affinities
In addition to their effects on monoamine transporters, 2-aminoindans can also interact with various neurotransmitter receptors. The following table presents the binding affinities (Kᵢ values) of 2-aminoindan and its analogs at several key receptors.
| Receptor | 2-AI Kᵢ (nM) | MEAI Kᵢ (nM) | MDAI Kᵢ (nM) | MMAI Kᵢ (nM) |
| α₂ₐ Adrenergic | 134 | 678 | >10,000 | 724 |
| α₂ₑ Adrenergic | 211 | 1,030 | >10,000 | 1,080 |
| α₂C Adrenergic | 41 | 1,250 | >10,000 | 1,210 |
| 5-HT₁ₐ | >10,000 | 986 | >10,000 | 832 |
| 5-HT₂ₐ | >10,000 | >10,000 | >10,000 | >10,000 |
| 5-HT₂ₑ | >10,000 | 843 | >10,000 | 540 |
| SERT | >10,000 | >10,000 | 4,822 | >10,000 |
Data sourced from Halberstadt et al., 2019.
Monoamine Transporter Uptake Inhibition
While primarily acting as monoamine releasers, 2-aminoindans can also inhibit the reuptake of these neurotransmitters. The following table shows the IC₅₀ values for the inhibition of monoamine uptake by 2-aminoindan and its analogs.
| Compound | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | SERT IC₅₀ (nM) |
| 2-Aminoindan (2-AI) | 770 | 6,800 | 420 |
| 5-Iodo-2-aminoindan (5-IAI) | 1,100 | 2,800 | 140 |
| 5,6-Methylenedioxy-2-aminoindan (MDAI) | 1,000 | 19,793 | 290 |
Data is a compilation from various sources.
Experimental Protocols
Synthesis of 2-Aminoindan Hydrochloride from 2-Indanone
Materials:
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2-Indanone
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Hydroxylamine hydrochloride
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Sodium acetate (B1210297)
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Ethanol
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Water
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Palladium on carbon (10%)
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Methanol
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Hydrogen gas supply
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Diethyl ether
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Hydrochloric acid (concentrated)
Procedure:
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Formation of 2-Indanone Oxime:
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Dissolve 2-indanone (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in a mixture of ethanol and water.
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Add sodium acetate (1.5 equivalents) to the solution.
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Reflux the mixture for 2-4 hours.
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Cool the reaction mixture and add cold water to precipitate the 2-indanone oxime.
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Filter the precipitate, wash with cold water, and dry.
-
-
Reduction of 2-Indanone Oxime:
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In a hydrogenation vessel, suspend the 2-indanone oxime in methanol.
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Add a catalytic amount of 10% palladium on carbon.
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Pressurize the vessel with hydrogen gas (e.g., 50 psi).
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Stir the mixture at room temperature until the theoretical amount of hydrogen has been consumed.
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Release the pressure and filter the mixture through celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude 2-aminoindan free base.
-
-
Formation of the Hydrochloride Salt:
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Dissolve the crude 2-aminoindan in a minimal amount of diethyl ether.
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Slowly add a solution of concentrated hydrochloric acid in diethyl ether dropwise with stirring.
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A white precipitate of 2-aminoindan hydrochloride will form.
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Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.
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Monoamine Release Assay using Rat Brain Synaptosomes
Materials:
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Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, hypothalamus for NET)
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Sucrose (B13894) buffer (e.g., 0.32 M sucrose, 10 mM HEPES, pH 7.4)
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Krebs-HEPES buffer (KHB)
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Radiolabeled monoamine or analog (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin)
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Test compounds (2-aminoindan hydrochloride and analogs)
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Scintillation fluid
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Glass fiber filters
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Cell harvester
Procedure:
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Synaptosome Preparation:
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Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer.
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Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
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Centrifuge the supernatant at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the synaptosomes.
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Resuspend the synaptosomal pellet in KHB.
-
-
Radiolabel Loading:
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Incubate the synaptosomes with a low concentration of the appropriate radiolabeled monoamine for a set time (e.g., 15-30 minutes) at 37°C to allow for uptake into the vesicles.
-
-
Release Assay:
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Aliquot the radiolabeled synaptosomes into tubes or a 96-well plate.
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Add varying concentrations of the test compound or vehicle control.
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Incubate for a short period (e.g., 5-10 minutes) at 37°C to induce release.
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Terminate the release by rapid filtration through glass fiber filters using a cell harvester. This separates the synaptosomes (and the remaining intracellular radiolabel) from the extracellular medium containing the released radiolabel.
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Wash the filters with ice-cold KHB.
-
-
Quantification:
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Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
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Calculate the amount of radiolabel released as a percentage of the total pre-loaded amount.
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Plot the percentage of release against the log concentration of the test compound to determine the EC₅₀ value.
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Visualizations
Signaling Pathway of 2-Aminoindan
References
- 1. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liebigs Annalen - Wikipedia [en.wikipedia.org]
- 3. Justus Liebigs Annalen der Chemie - Google ブックス [books.google.co.jp]
- 4. Justus Liebigs Annalen der Chemie : Justus Liebigs Annalen der Chemie. : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 5. CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents [patents.google.com]
- 6. JPH0597778A - Method for producing 2-aminoindane and salts thereof - Google Patents [patents.google.com]
